2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol
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Overview
Description
2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol is a chemical compound characterized by the presence of a hydroxyethanesulfonyl group, a nitrophenyl group, and a sulfanyl group
Preparation Methods
The synthesis of 2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-nitrophenylsulfanyl ethan-1-ol with hydroxyethanesulfonyl chloride under controlled conditions. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Scientific Research Applications
2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol involves its interaction with specific molecular targets. The hydroxyethanesulfonyl group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol can be compared with similar compounds such as:
2-{[2-(2-Hydroxyethanesulfonyl)-4-nitrophenyl]sulfanyl}ethan-1-ol: This compound has a similar structure but differs in the position of the hydroxyethanesulfonyl group, which can lead to different chemical and biological properties.
Thiodiglycol: Another related compound, thiodiglycol, is used as a solvent and has antioxidant properties.
Properties
CAS No. |
105870-63-1 |
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Molecular Formula |
C10H13NO6S2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethylsulfonyl)-2-nitrophenyl]sulfanylethanol |
InChI |
InChI=1S/C10H13NO6S2/c12-3-5-18-10-2-1-8(7-9(10)11(14)15)19(16,17)6-4-13/h1-2,7,12-13H,3-6H2 |
InChI Key |
PXLLWDUDTLEHJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCO)[N+](=O)[O-])SCCO |
Origin of Product |
United States |
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